
5-((Trimethylsilyl)ethynyl)pyridazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Trimethylsilyl)ethynyl)pyridazin-4-amine is a chemical compound with the molecular formula C9H13N3Si and a molecular weight of 191.30512 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a trimethylsilyl ethynyl group and an amine group at the 4-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-((Trimethylsilyl)ethynyl)pyridazin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridazine derivatives and trimethylsilyl acetylene.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-((Trimethylsilyl)ethynyl)pyridazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5-((Trimethylsilyl)ethynyl)pyridazin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 5-((Trimethylsilyl)ethynyl)pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
5-((Trimethylsilyl)ethynyl)pyridazin-4-amine can be compared with other similar compounds, such as:
Pyridazine Derivatives: These compounds share the pyridazine ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Trimethylsilyl Acetylene Derivatives: These compounds contain the trimethylsilyl ethynyl group but are attached to different core structures, resulting in different reactivity and applications.
Properties
CAS No. |
1333319-58-6 |
|---|---|
Molecular Formula |
C9H13N3Si |
Molecular Weight |
191.30 g/mol |
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridazin-4-amine |
InChI |
InChI=1S/C9H13N3Si/c1-13(2,3)5-4-8-6-11-12-7-9(8)10/h6-7H,1-3H3,(H2,10,11) |
InChI Key |
VZMGRDSSJHKQNC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CN=NC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B11905662.png)

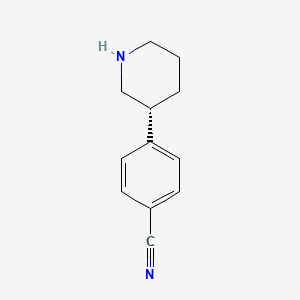
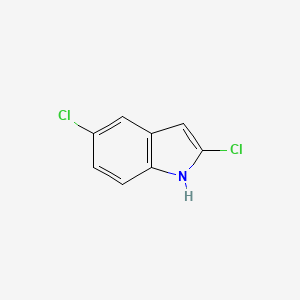
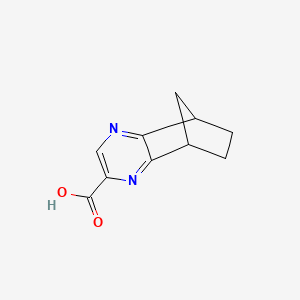
![4-Ethoxy-2-ethylbenzo[d]oxazole](/img/structure/B11905700.png)
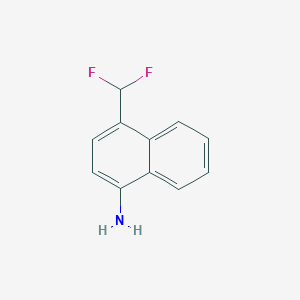
![Ethyl 7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11905710.png)
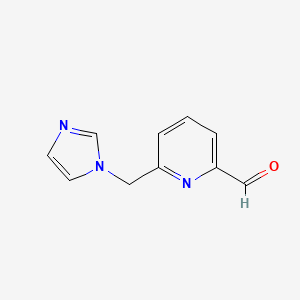



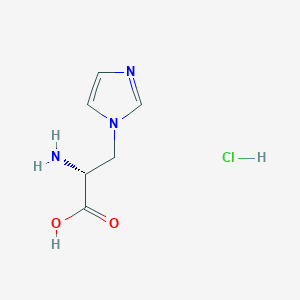
![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11905762.png)
